1H-Indeno[1,2-d]pyrimidin-4(5H)-one
Description
Structure
3D Structure
Properties
CAS No. |
197861-26-0 |
|---|---|
Molecular Formula |
C11H8N2O |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
1,5-dihydroindeno[1,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H8N2O/c14-11-9-5-7-3-1-2-4-8(7)10(9)12-6-13-11/h1-4,6H,5H2,(H,12,13,14) |
InChI Key |
MZXWRSBOVARRRS-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2C3=C1C(=O)N=CN3 |
Isomeric SMILES |
C1C2=CC=CC=C2C3=C1C(=O)N=CN3 |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C(=O)N=CN3 |
Origin of Product |
United States |
Synthetic Methodologies for 1h Indeno 1,2 D Pyrimidin 4 5h One and Its Derivatives
Classical and Modified Biginelli-Type Condensation Reactions
The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335), has been a cornerstone for the synthesis of dihydropyrimidinones since its discovery in 1893. ias.ac.innih.govorganic-chemistry.org This classical method has been adapted and modified for the synthesis of more complex fused heterocyclic systems, including indeno[1,2-d]pyrimidines. These reactions are typically catalyzed by acids, although base-catalyzed versions have also been reported. nih.gov
One-Pot Multicomponent Coupling Strategies
One-pot multicomponent reactions (MCRs) are highly valued for their ability to generate complex molecules from simple starting materials in a single step, which reduces waste, time, and energy consumption. nih.govijcrt.org For the synthesis of 1H-indeno[1,2-d]pyrimidin-4(5H)-one and its derivatives, the most common MCR involves the condensation of 1,3-indanedione, an aldehyde, and a urea or thiourea (B124793) equivalent. ias.ac.innih.gov Guanidine can also be utilized in these reactions.
This strategy often begins with the Knoevenagel condensation of 1,3-indanedione with an aldehyde to form an intermediate, which then undergoes further reaction with the urea or thiourea component. The final step is an intramolecular cyclization to yield the desired indenopyrimidine scaffold. Microwave irradiation has been employed to accelerate these reactions. ias.ac.innih.govresearchgate.net
For instance, a series of 4-aryl-1,3,4,5-tetrahydro-2H-indeno[1,2-d]pyrimidine-2-thiones were synthesized through a Biginelli-type one-pot multicomponent condensation of 1-indanone, substituted benzaldehydes, and thiourea under microwave irradiation. nih.govresearchgate.net
Catalyst-Mediated Approaches
The efficiency and yield of Biginelli-type reactions for the synthesis of indenopyrimidines can be significantly enhanced through the use of various catalysts. These catalysts can be broadly classified into Lewis acids, organic catalysts, and other acid catalysts that facilitate domino reaction sequences.
A wide array of Lewis acids have been successfully employed to catalyze the synthesis of indenopyrimidine derivatives. These catalysts activate the carbonyl groups of the reactants, thereby facilitating the key bond-forming steps.
Antimony(III) chloride (SbCl3): This Lewis acid has been shown to be an effective catalyst for the Biginelli reaction, proceeding through the formation of a 3-ureido-crotonate intermediate followed by cyclization with an aromatic aldehyde. researchgate.netresearchgate.net
p-Dodecylbenzenesulfonic acid (DBSA): As a Brønsted acid-surfactant catalyst, DBSA has been utilized in Biginelli reactions, including those performed in water or under solvent-free conditions. nih.gov
ZnCr2O4 Nanoparticles: Zinc chromite nanoparticles have been synthesized and characterized for their potential applications, including in catalysis. researchgate.netnih.govspringerprofessional.de While direct application to indenopyrimidine synthesis is not extensively detailed, their catalytic properties in related reactions suggest potential utility.
Nano-Fe3O4@SiO2/SnCl4: A magnetically separable and recyclable nanocatalyst, nano-Fe3O4@SiO2/SnCl4, has proven to be highly efficient for the one-pot synthesis of indenopyrido[2,3-d]pyrimidine derivatives. nih.govnih.govresearchgate.net This catalyst, which contains SnCl4 as the active Lewis acidic sites, facilitates the three-component coupling of 6-amino-2-(methylthio)pyrimidin-4(3H)-one, 1,3-indanedione, and various aldehydes in water, leading to high yields and short reaction times. nih.govnih.govresearchgate.net
Organic catalysts, particularly those based on amino acids, have emerged as environmentally friendly alternatives to metal-based catalysts.
L-proline: This simple amino acid has been effectively used as a catalyst in various multicomponent reactions. sid.irresearchgate.netmdpi.com It can catalyze the one-pot synthesis of pyrano[2,3-d]pyrimidinone derivatives from aldehydes, malononitrile (B47326), and barbituric or thiobarbituric acid in aqueous media. sid.ir L-proline has also been shown to induce enantioselectivity in the synthesis of certain heterocyclic compounds. rsc.org
Domino reactions, where multiple bond-forming events occur sequentially in a single pot without the isolation of intermediates, are a powerful tool in organic synthesis. Acid catalysts are often employed to initiate these cascades.
p-Toluenesulfonic acid (p-TsOH): This strong organic acid is a versatile catalyst for various condensation reactions. researchgate.netrsc.orgresearchgate.netorganic-chemistry.orgresearchgate.net It has been used to catalyze the one-pot synthesis of dihydropyrimidines in high yields. researchgate.net The reaction mechanism often involves a p-TsOH-catalyzed Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization to form the final product.
The following table summarizes the findings of a study on the p-TsOH catalyzed synthesis of 4(3H)-quinazolinones, a related heterocyclic system, demonstrating the effectiveness of this catalyst.
| Entry | Aldehyde | Anthranilamide | Yield (%) |
|---|---|---|---|
| 1 | 4-ClC6H4CHO | 2-aminobenzamide | 85 |
| 2 | 4-MeOC6H4CHO | 2-aminobenzamide | 92 |
| 3 | 2-NaphthylCHO | 2-aminobenzamide | 88 |
| 4 | Cinnamaldehyde | 2-aminobenzamide | 75 |
| 5 | PhCHO | 2-amino-N-methylbenzamide | 82 |
Catalyst-Free Procedures
Interestingly, the synthesis of certain indenopyrimidine-related structures can also be achieved without the need for a catalyst. These methods often rely on the inherent reactivity of the starting materials under specific reaction conditions, such as elevated temperatures or the use of microwave irradiation.
For example, the one-pot, three-component condensation of 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one, aromatic aldehydes, and (E)-N-methyl-1-(methylthio)-2-nitroethenamine has been successfully carried out under neat conditions at 120 °C to afford novel 4H,5H-pyrano[2,3-d]pyrido[1,2-a]pyrimidin-5-one derivatives in high yields. researchgate.net This catalyst-free approach offers advantages in terms of simplicity and reduced environmental impact. researchgate.netnih.gov
The following table presents data from a study on a catalyst-free synthesis of dihydrofuropyrimidines, highlighting the feasibility of such procedures.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | MeOH | 50 | 24 | 85 |
| 2 | EtOH | 50 | 24 | 82 |
| 3 | CH3CN | 50 | 24 | 78 |
| 4 | H2O | 50 | 24 | 65 |
| 5 | 1,4-Dioxane (B91453) | 60 | 24 | 90 |
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of complex heterocyclic systems like indenopyrimidines. These methodologies aim to reduce waste, minimize energy consumption, and use less hazardous materials, offering significant advantages over traditional synthetic routes.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. researchgate.netnanobioletters.com This technology has been successfully applied to the synthesis of various pyrimidine-based scaffolds. For instance, the synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives via a three-component reaction of barbituric acid, an aromatic aldehyde, and urea/thiourea demonstrates the efficiency of microwave heating. researchgate.net
In a comparative study, a solvent-free synthesis of these derivatives was conducted using a neutral alumina (B75360) solid support as an energy transfer medium. The use of microwave irradiation reduced reaction times from several minutes to just seconds and significantly improved yields over conventional heating. researchgate.net Similarly, the synthesis of aminopyrimidine derivatives was achieved through microwave-assisted heating in an eco-friendly approach. nanobioletters.com
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Pyrimidine (B1678525) Derivatives
| Product Scaffold | Method | Conditions | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pyrimido[4,5-d]pyrimidine | Microwave | Alumina, Solvent-free, 450 W | 1 min | 79-92% | researchgate.net |
| Conventional | L-proline, Solvent-free, 80-90°C | 2-3 hr | 18-29% | researchgate.net | |
| Imidazo[1,2-a]pyrimidine-imidazole hybrid | Microwave | p-TSA, EtOH, 80°C, 100 W | 30 min | 46-80% | nih.gov |
| 2-Aminopyrimidines | Microwave | EtOH, KOH | 20-30 min | 80-88% | nih.gov |
| Conventional | EtOH, KOH, Reflux | 240-360 min | 55-70% | nih.gov |
The proposed mechanism for such multicomponent reactions often involves an initial condensation followed by cyclization, steps that are significantly accelerated by the rapid and uniform heating provided by microwaves. nih.gov
Ultrasonic Irradiations
Sonochemistry, the application of ultrasound to chemical reactions, provides another effective green synthetic tool. The phenomenon of acoustic cavitation—the formation, growth, and collapse of bubbles in a liquid—generates localized high pressures and temperatures, enhancing mass transfer and accelerating reaction rates. nih.govmdpi.com This technique has been extensively reviewed for the synthesis of pyrimidines and their fused derivatives, highlighting benefits like shorter reaction times, higher yields, and improved selectivity. nih.govresearchgate.net
A notable application is the one-pot, three-component synthesis of indenopyrido[2,3-d]pyrimidine derivatives. In this method, a mixture of 6-amino-2-(methylthio)pyrimidin-4(3H)-one, various aldehydes, and 1,3-indanedione were reacted in water under ultrasonic irradiation at 70°C, catalyzed by nano-Fe3O4@SiO2/SnCl4. This approach avoids hazardous organic solvents and allows for easy catalyst recovery.
Ultrasound has also been employed for the synthesis of indenopyrazolones from benzaldehyde, phenylhydrazine, and ninhydrin, demonstrating excellent yields in short reaction times at room temperature. researchgate.net The advantages of sonication are evident when compared to silent (non-sonicated) reactions, which often result in lower yields even over much longer periods. For instance, the synthesis of pyrido[2,3-d]pyrimidines in an aqueous medium using tetra-n-butyl ammonium (B1175870) bromide (TBAB) as a phase transfer catalyst yielded 95% of the product in just 50 minutes under ultrasound, a significant improvement over other catalysts and conditions. researchgate.net
Aqueous Media Reactions
The use of water as a solvent is a cornerstone of green chemistry due to its non-toxic, non-flammable, and inexpensive nature. Syntheses of complex heterocyclic structures like indenopyrimidines have been successfully adapted to aqueous conditions.
An efficient and environmentally friendly protocol for the synthesis of indenopyrido[2,3-d]pyrimidine derivatives was developed using a magnetically separable nanocatalyst (nano-Fe3O4@SiO2/SnCl4) in water. The reaction, involving 6-amino-2-(methylthio)pyrimidin-4(3H)-one, aldehydes, and 1,3-indanedione, proceeded smoothly under heating or ultrasonic irradiation, offering excellent yields and a simple work-up procedure where the catalyst is removed with an external magnet. Another green synthesis of pyrido[2,3-d]pyrimidines was achieved via a one-pot reaction of 6-aminouracils, aromatic aldehydes, and malononitrile or ethyl cyanoacetate (B8463686) under ultrasonic irradiation in water, facilitated by a phase transfer catalyst. researchgate.net These methods highlight the feasibility of conducting complex multicomponent reactions in aqueous media, significantly reducing the environmental impact of the synthesis. researchgate.net
Solvent-Free Conditions
Eliminating the solvent entirely represents a significant step forward in green synthesis. Solvent-free, or solid-state, reactions reduce pollution, lower costs, and simplify procedures. Such conditions have been applied to the synthesis of indenopyrimidine and related scaffolds.
A highly efficient, solvent-free synthesis of indenopyrido[2,3-d]pyrimidine derivatives was achieved through a three-component coupling of 6-amino-2-(methylthio)pyrimidin-4(3H)-one, 1,3-indanedione, and aromatic aldehydes. sharif.edu The reaction was catalyzed by a bio-based magnetic nanocatalyst (Fe3O4@nano-cellulose/Sb(V)) and conducted at 70°C using an electrical mortar-heater, which combines mixing and heating. sharif.edu This method provides high yields and allows for the simple magnetic separation and reuse of the catalyst. sharif.edu
Microwave irradiation is often combined with solvent-free conditions to further enhance reaction efficiency. The synthesis of pyrimido[4,5-d]pyrimidine-2-(1H)-one derivatives from an aromatic aldehyde, urea, and barbituric acid was successfully performed under solvent-free microwave conditions using L-proline as an organocatalyst. researchgate.net Similarly, imidazo[1,2-a]pyrimidine (B1208166) derivatives have been synthesized under solvent-free conditions using alumina (Al2O3) as a catalyst, activated by microwave irradiation. nih.gov In some cases, reactions can proceed simply by grinding the reactants together at room temperature, as demonstrated in the iodine-catalyzed, solvent-free synthesis of 2-phenylimidazo[4,5-f] researchgate.netsharif.eduphenanthroline derivatives. scholarsresearchlibrary.com
Table 2: Examples of Solvent-Free Synthesis of Fused Pyrimidines
| Product Scaffold | Reactants | Catalyst/Support | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| Indenopyrido[2,3-d]pyrimidine | 6-Amino-2-(methylthio)pyrimidin-4(3H)-one, Aldehyde, 1,3-Indanedione | Fe3O4@nano-cellulose/Sb(V) | 70°C, Mortar-Heater | High | sharif.edu |
| Pyrimido[4,5-d]pyrimidine | Aldehyde, Urea, Barbituric Acid | L-proline | Microwave, 450 W | 79-92% | researchgate.net |
| Imidazo[1,2-a]pyrimidine | 2-Aminopyrimidine, 2-Bromoarylketone | Alumina (Al2O3) | Microwave | Good | nih.gov |
| Fused bis-heterocycles | Groebke–Blackburn–Bienaymé reaction | None | Eco-friendly | 79-96% | researchgate.net |
Functionalization and Derivatization Strategies
Once the core this compound scaffold is synthesized, further functionalization is often necessary to modulate its properties. Alkylation and aralkylation are common strategies to introduce diverse substituents onto the heterocyclic frame.
Alkylation and Aralkylation Reactions
Alkylation of the indenopyrimidine ring system can occur at the nitrogen atoms, which possess lone pairs of electrons. The specific site of alkylation depends on the reaction conditions and the substitution pattern of the heterocyclic core. In pyrimidinone systems, alkylation often occurs at the nitrogen atoms of the pyrimidine ring. researchgate.net
These reactions are typically carried out using an alkyl or aralkyl halide (e.g., benzyl (B1604629) bromide, methyl iodide) in the presence of a base. The base deprotonates the N-H group of the pyrimidinone, generating a nucleophilic anion that subsequently attacks the electrophilic carbon of the alkylating agent. The synthesis of related heterocyclic systems, such as pyridones, has been achieved by alkylation with epoxides in the presence of Lewis acid catalysts. researchgate.net The synthesis of complex indeno[1,2-e]pyrimido[4,5-b] researchgate.netsharif.edudiazepine-5,11-diones involves the reaction between 5,6-diamino-3,4-dihydropyrimidin-4-ones and 2-arylideneindandiones, which can be considered a form of aralkylation leading to a more complex fused system. nih.gov
Dehydrogenation Reactions
Dehydrogenation, or aromatization, is a critical step in the synthesis of certain pyrimidine-containing fused heterocyclic systems. In the context of indeno[1,2-d]pyrimidin-4(5H)-one synthesis, this process is particularly relevant when the pyrimidine ring is initially formed in a di- or tetrahydro state, such as in dihydropyrimidinone (DHPM) intermediates arising from reactions like the Biginelli condensation. The aromatization of these intermediates leads to the thermodynamically more stable pyrimidine ring.
A variety of oxidizing agents can be employed to effect this transformation. Common reagents include potassium permanganate (B83412) (KMnO4), chloranil, and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). clockss.org The choice of oxidant and reaction conditions can be critical to achieving good yields and avoiding side reactions. For instance, studies on dihydropyrimidines structurally related to nifedipine-type calcium channel modulators have shown that 1,4-dihydropyrimidines can be readily aromatized using a range of these oxidizing agents to furnish the corresponding pyrimidine derivatives. clockss.org In some cases, the oxidation can also lead to the formation of pyrimidone derivatives. clockss.org
While direct dehydrogenation of a dihydro-1H-indeno[1,2-d]pyrimidin-4(5H)-one is not extensively detailed in the provided search results, the principle of aromatizing a dihydropyrimidine (B8664642) ring is a well-established synthetic strategy that can be applied to this system. The stability of the resulting aromatic pyrimidine ring is a strong driving force for this reaction.
Introduction of Substituents on Aromatic Rings and Heterocyclic Systems
The introduction of various substituents onto the aromatic indene (B144670) portion and the heterocyclic pyrimidine ring of the this compound scaffold is a key strategy for modulating the biological and photophysical properties of these molecules.
A common approach for functionalizing the pyrimidine ring is through the manipulation of a carbonyl group at the C4 position. For instance, the 4-oxo moiety of a 2-amino-3,9-dihydro-indeno[2,1-d]pyrimidin-4-one can be converted to a more reactive intermediate. One such method involves chlorination to yield a 4-chloro derivative, which can then be displaced by various nucleophiles. nih.gov A more direct method involves the sulfonation of the 4-position, followed by displacement with an appropriate amine, such as a substituted aniline, to afford 4-anilino-substituted indeno[2,1-d]pyrimidines. nih.gov This strategy has been successfully employed to synthesize a series of novel tricyclic indeno[2,1-d]pyrimidines with potent antitumor activities. nih.gov The anilino ring in these compounds is thought to play a crucial role in binding to receptor tyrosine kinases. nih.gov
The following table summarizes the synthesis of 4-anilino-substituted indeno[2,1-d]pyrimidines:
| Starting Material | Reagents | Product | Reference |
| 2-Amino-3,9-dihydro-indeno[2,1-d]pyrimidin-4-one | 1. Sulfonating agent2. Substituted aniline | 4-Anilino-substituted indeno[2,1-d]pyrimidine | nih.gov |
Cascade Reactions for Related Fused Systems
Cascade reactions, also known as domino or tandem reactions, are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation without the isolation of intermediates. scilit.com This approach is particularly valuable for the construction of complex polycyclic molecules, such as those related to the indeno[1,2-d]pyrimidine framework.
Indenodihydropyridines and Indenopyridines:
A notable example is the selective synthesis of indenodihydropyridines and indenopyridines through a cascade reaction of 1,1-enediamines with 2-benzylidene-1H-indene-1,3(2H)-diones. clockss.orgresearchgate.netalliedacademies.org This environmentally friendly method allows for the construction of C-C and C-N bonds in a one-step process. clockss.orgresearchgate.netalliedacademies.org The selectivity between the indenodihydropyridine and indenopyridine products can be controlled by the choice of solvent and reaction temperature. clockss.orgresearchgate.netalliedacademies.org For example, conducting the reaction in ethanol (B145695) tends to yield indenodihydropyridines, while using 1,4-dioxane at reflux for an extended period favors the formation of indenopyridines. clockss.orgresearchgate.netalliedacademies.org This method is characterized by mild conditions, high atom economy, and excellent yields. researchgate.netalliedacademies.org
The table below outlines the selective synthesis of these related fused systems:
| Reactant 1 | Reactant 2 | Solvent | Product | Reference |
| 1,1-Enediamines | 2-Benzylidene-1H-indene-1,3(2H)-diones | Ethanol | Indenodihydropyridines | clockss.orgresearchgate.netalliedacademies.org |
| 1,1-Enediamines | 2-Benzylidene-1H-indene-1,3(2H)-diones | 1,4-Dioxane | Indenopyridines | clockss.orgresearchgate.netalliedacademies.org |
Indeno[1,2-d]thiazolo[3,2-a]pyrimidines:
The synthesis of indenone-fused thiazolo[3,2-a]pyridines, which are structurally related to indeno[1,2-d]thiazolo[3,2-a]pyrimidines, has been achieved through a one-pot reaction. This involves the reaction between 2-(nitromethylene)thiazolidine, aromatic aldehydes, and 1,3-indandione. This multicomponent approach highlights the utility of cascade reactions in rapidly assembling complex heterocyclic scaffolds.
Advanced Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.
Proton Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy is instrumental in identifying the number, connectivity, and chemical environment of protons within a molecule. For derivatives of 1H-indeno[1,2-d]pyrimidine, the ¹H NMR spectra typically reveal distinct signals for the aromatic protons of the indeno moiety and the pyrimidine (B1678525) ring, as well as any substituents.
For instance, in a study of various pyrimidine derivatives, the ¹H NMR spectrum of a related compound showed a broad exchangeable signal at δ 12.82 ppm corresponding to the NH proton. nih.gov The aromatic protons of the benzene (B151609) ring appeared as a doublet at δ 7.66, a triplet at δ 7.63, and another triplet at δ 7.56 ppm, which are characteristic of ortho, para, and meta protons, respectively. nih.gov In another example, the ¹H-NMR spectrum of a synthesized pyrimidine derivative in DMSO-d6 showed two singlets at δ 12.59 and 12.39 ppm due to the pyrimidine NH and hydrazone NH protons. nih.gov
The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, commonly tetramethylsilane (B1202638) (TMS).
Interactive Data Table: ¹H NMR Chemical Shifts for Indenopyrimidine Derivatives
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH (pyrimidine) | 12.82 | br s | - |
| Ar-H (ortho) | 7.66 | d | - |
| Ar-H (para) | 7.63 | t | - |
| Ar-H (meta) | 7.56 | t | - |
Note: The data presented is a representative example from related structures and may vary for the specific parent compound.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the 1H-indeno[1,2-d]pyrimidin-4(5H)-one structure gives rise to a distinct signal in the spectrum.
In the analysis of a related pyrimidine derivative, the APT ¹³C NMR spectrum showed signals at δ 176.30, 161.06, and 113.81 ppm, which were attributed to the carbons of thiocarbonyl, carbonyl, and carbonitrile groups, respectively. nih.gov For a 2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one derivative, characteristic signals for the C=O and C=S groups appeared at δ 162.29 and 175.61, respectively. nih.gov
Interactive Data Table: ¹³C NMR Chemical Shifts for Indenopyrimidine Derivatives
| Carbon | Chemical Shift (δ, ppm) |
| C=S | 176.30 |
| C=O | 161.06 |
| C≡N | 113.81 |
Note: The data presented is a representative example from related structures and may vary for the specific parent compound.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound and its derivatives typically shows characteristic absorption bands for the N-H and C=O functional groups.
For example, the IR spectrum of a synthesized pyrimidine derivative displayed an absorption band at 3439 cm⁻¹ corresponding to the N-H stretching vibration. nih.gov The carbonyl group of the lactam rings showed absorption bands at 1685 and 1627 cm⁻¹. nih.gov In another study, the IR spectrum of a pyrido[2,3-d]pyrimidin-4(3H)-one derivative showed absorption bands at 1708 cm⁻¹ for the carbonyl group and at 3437 and 3425 cm⁻¹ for the two NH groups. nih.gov The C=N bond stretching in a different pyrimidine hybrid compound was observed at 1620 cm⁻¹. mdpi.com
Interactive Data Table: Characteristic IR Absorption Bands for Indenopyrimidine Derivatives
| Functional Group | Wavenumber (cm⁻¹) |
| N-H stretch | 3439 |
| C=O stretch (lactam) | 1685, 1627 |
| C=N stretch | 1620 |
Note: The data presented is a representative example from related structures and may vary for the specific parent compound.
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. This is a crucial step in confirming the identity of a newly synthesized compound.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and high molecular weight compounds. In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, creating charged droplets from which ions are generated. This method is often coupled with high-performance liquid chromatography (HPLC) for the analysis of complex mixtures. nih.gov
For instance, the mass spectrum of a pyrido[2,3-d]pyrimidin-4(1H)-one derivative showed a molecular ion peak at an m/z of 479 and its isotopic peak at an m/z of 481. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of this compound analogues. It is employed to confirm the molecular weight of target compounds, assess purity, and separate complex mixtures, including constitutional isomers.
In studies of related pyrimidinone-based compounds, LC-MS is used to determine the plasma concentrations of potential drug candidates, highlighting its role in pharmacokinetic analyses. nih.gov For instance, a typical LC-MS/MS method might utilize a C18 column for chromatographic separation and an electrospray ionization (ESI) source in positive-ion multiple reaction monitoring (MRM) mode for detection. nih.gov
Furthermore, LC-MS analysis has proven effective in separating and identifying isomeric byproducts formed during synthesis. In one case, ultrahigh-performance liquid chromatography (UPLC) with a reverse-phase C18 column successfully separated a target vinyl sulfone from its cyclized dihydropyrazolo[1,5-a]pyrazin-4(5H)-one isomer. mdpi.com Mass spectra confirmed that both compounds had the identical molecular weight, verifying their isomeric relationship. mdpi.com This technique is also used to monitor the progress of reactions, such as the conversion of a precursor into its cyclized form under various basic conditions. mdpi.com
Table 1: Representative LC-MS System Parameters for Analysis of Pyrimidinone Derivatives
| Parameter | Specification | Source |
|---|---|---|
| HPLC System | Shimadzu | nih.gov |
| Mass Spectrometer | AB Sciex QTrap 4500 | nih.gov |
| Ionization Source | Electrospray Ionization (ESI), Positive-ion mode | nih.gov |
| Column | Waters Xbridge-C18 (5 cm × 2.1 mm, 3.5 μm) | nih.gov |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | nih.gov |
Elemental Analysis
Elemental analysis provides fundamental validation of a synthesized compound's empirical formula by quantifying its elemental composition, typically carbon (C), hydrogen (H), and nitrogen (N). For derivatives of this compound, the experimentally determined percentages of these elements are compared against the theoretically calculated values. A close agreement, generally within ±0.4%, is considered a confirmation of the compound's purity and proposed structure. alliedacademies.org
This technique is a standard procedure in the characterization of new heterocyclic compounds. For example, in the synthesis of novel pyrimidine derivatives, elemental analysis is routinely reported alongside spectroscopic data to provide a complete structural confirmation. mdpi.com
Table 2: Example Elemental Analysis Data for a Fused Pyrimidine Derivative Data for 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine
| Element | Calculated (%) | Found (%) | Source |
|---|---|---|---|
| Carbon (C) | 61.80 | 61.95 | mdpi.com |
| Hydrogen (H) | 3.05 | 3.10 | mdpi.com |
| Nitrogen (N) | 25.44 | 25.51 | mdpi.com |
Chromatographic Purity Assessment (e.g., Thin-Layer Chromatography)
Thin-Layer Chromatography (TLC) is a rapid and effective method used for monitoring the progress of synthesis and assessing the purity of the resulting this compound derivatives. alliedacademies.orgnih.gov The technique involves spotting the compound on a silica (B1680970) gel plate and developing it with a suitable solvent system.
In the synthesis of indeno[2,1-d]pyrimidines, TLC is performed on silica gel plates containing a fluorescent indicator. nih.gov The spots are visualized under UV light at wavelengths of 254 and 365 nm to confirm the presence of UV-active compounds. nih.gov Homogeneity in at least two different solvent systems is often required as a standard of purity for analytical samples. nih.gov For some indeno[1,2-d]pyrimidine derivatives, a mixture of dichloromethane (B109758) and methanol (B129727) (e.g., 9.5:0.5) has been used as the developing solvent, with spots visualized by both UV light and iodine vapor. alliedacademies.org
Table 3: Common TLC Parameters for Indenopyrimidine Derivatives
| Parameter | Specification | Source |
|---|---|---|
| Stationary Phase | Silica gel plates (60 G F254) | alliedacademies.orgnih.gov |
| Mobile Phase | Dichloromethane/Methanol (9.5:0.5) | alliedacademies.org |
| Visualization | UV light (254 and 365 nm), Iodine vapor | alliedacademies.orgnih.gov |
X-ray Crystallography for Absolute Structure Elucidation
While a crystal structure for the parent this compound is not widely reported, the technique has been successfully applied to related cocrystals of pyrimidine derivatives. nih.govresearchgate.net The analysis yields detailed crystallographic data, including the crystal system, space group, and unit cell dimensions. researchgate.net For example, the analysis of a cocrystal containing a pyrimethanil (B132214) molecule revealed a triclinic crystal system with a P-1 space group. researchgate.net The resulting structural data also elucidates intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. nih.govresearchgate.net This level of detail is unparalleled for confirming the connectivity and stereochemistry of complex heterocyclic systems.
Table 4: Example Crystallographic Data Parameters from a Related Heterocyclic Compound
| Parameter | Example Value | Source |
|---|---|---|
| Crystal System | Triclinic | researchgate.net |
| Space Group | P-1 | researchgate.net |
| a (Å) | 11.8333(6) | researchgate.net |
| b (Å) | 12.8151(6) | researchgate.net |
| c (Å) | 17.1798(8) | researchgate.net |
| **α (°) ** | 77.317(4) | researchgate.net |
| **β (°) ** | 74.147(4) | researchgate.net |
| **γ (°) ** | 66.493(5) | researchgate.net |
| Final R-value (R1) | 0.0622 (I > 2σ(I)) | researchgate.net |
UV-Visible Spectroscopy for Reaction Monitoring and Electronic Excitations
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure. The wavelengths of maximum absorption (λmax) correspond to electronic transitions between different energy levels within the chromophoric system of the molecule. This technique can be used to monitor reactions that involve changes in conjugation or the introduction of chromophores. researchgate.net
For fused pyrimidine systems, UV-Vis spectra are recorded to characterize their electronic properties. For instance, a thieno[3,2-d]pyrimidine (B1254671) derivative linked to a pyrazole (B372694) ring exhibited absorption maxima at 350 nm and 288 nm, which are characteristic of its extended π-electron system. mdpi.com The molar absorptivity (log ε) provides information on the probability of the electronic transition. Such data is valuable for understanding the electronic nature of the this compound scaffold and its derivatives.
Table 5: Example UV-Visible Absorption Data for a Fused Pyrimidine System
| Compound | λmax (nm) | log ε | Solvent | Source |
|---|---|---|---|---|
| 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine | 350 | 4.15 | Methanol | mdpi.com |
Computational Chemistry and Theoretical Investigations of 1h Indeno 1,2 D Pyrimidin 4 5h One
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. nih.govnih.gov This method is employed to determine various molecular properties of 1H-Indeno[1,2-d]pyrimidin-4(5H)-one, from its three-dimensional shape to its electronic distribution and reactivity. DFT calculations balance computational cost and accuracy, making them suitable for complex heterocyclic molecules. nih.gov
A fundamental step in any computational analysis is the optimization of the molecule's geometry to find its most stable conformation (lowest energy state). DFT methods are used to calculate the bond lengths, bond angles, and dihedral angles of this compound. The resulting optimized structure corresponds to a minimum on the potential energy surface. These theoretical parameters can be benchmarked against experimental data from X-ray crystallography, if available, to validate the chosen computational method. researchgate.net For the fused ring system of this compound, the optimization would likely confirm a high degree of planarity in the core structure.
Table 1: Representative Optimized Geometrical Parameters for a Heterocyclic Core (Illustrative Example)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C=O | 1.23 | - | - |
| C-N | 1.38 | - | - |
| N-C=N | - | 118.5 | - |
| C-C-N-C | - | - | 179.8 |
Note: This table presents typical values for similar heterocyclic systems to illustrate the type of data obtained from geometry optimization. Specific values for this compound would require a dedicated DFT calculation.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov
A small energy gap suggests that a molecule is more polarizable, has lower kinetic stability, and is generally more reactive. researchgate.netnih.gov For this compound, the FMO analysis would map the distribution of these orbitals across the indenopyrimidine framework. The HOMO is often localized on the more electron-rich portions of a molecule, while the LUMO is found on electron-deficient areas. In related pyrazolo[3,4-d]pyrimidine systems, the energy gap has been shown to be a key indicator of reactivity. researchgate.net
Table 2: Illustrative Frontier Molecular Orbital Properties
| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
| Related Pyrimidine (B1678525) Derivative A | -6.25 | -1.80 | 4.45 |
| Related Pyrimidine Derivative B | -5.98 | -2.15 | 3.83 |
Note: This table shows representative FMO data from studies on similar pyrimidine-based compounds to demonstrate the concept. The actual values for this compound would be specific to its unique electronic structure.
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution and reactive sites of a molecule. researchgate.netresearchgate.net The MEP map displays regions of varying electrostatic potential on the electron density surface.
Negative Regions (Red/Yellow): These areas are rich in electrons and are prone to electrophilic attack. In this compound, such regions are expected around the carbonyl oxygen atom and the pyrimidine nitrogen atoms, indicating their role as hydrogen bond acceptors.
Positive Regions (Blue): These areas are electron-deficient and susceptible to nucleophilic attack. The hydrogen atom on the pyrimidine nitrogen (N-H) would be a primary site of positive potential. researchgate.net
The MEP surface provides valuable insights into how the molecule will interact with biological targets like proteins or enzymes, guiding the understanding of non-covalent interactions. mdpi.com
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate the properties of molecules in their excited states. benasque.org This method is instrumental in predicting the ultraviolet-visible (UV-Vis) absorption spectra of a compound by calculating the energies of electronic transitions between molecular orbitals. cnr.itrsc.org
For this compound, TD-DFT calculations would yield the primary excitation energies (wavelengths of maximum absorption, λmax), oscillator strengths (transition probabilities), and the nature of the transitions (e.g., n → π* or π → π*). This information is crucial for characterizing the molecule's photophysical properties.
Table 3: Hypothetical TD-DFT Results for this compound
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S₀ → S₁ | 3.54 | 350 | 0.21 | HOMO → LUMO (π → π) |
| S₀ → S₂ | 4.13 | 300 | 0.08 | HOMO-1 → LUMO (π → π) |
| S₀ → S₃ | 4.60 | 269 | 0.02 | HOMO → LUMO+1 (n → π*) |
Note: This table is a hypothetical representation of the data that would be generated from a TD-DFT analysis.
Molecular Modeling of Reaction Pathways and Mechanisms
Computational modeling extends to the investigation of chemical reactions. DFT can be used to map out the entire energy profile of a reaction pathway, such as the synthesis of this compound. nih.gov By calculating the energies of reactants, transition states, intermediates, and products, researchers can determine the activation energy barriers for each step. This allows for the elucidation of the reaction mechanism and helps in optimizing reaction conditions for higher yields. For instance, modeling a tandem C-N cross-coupling and intramolecular amidation reaction, a method used for similar heterocycles, would reveal the step-by-step atomistic movements and energetic favorability. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov To perform a QSAR study on derivatives of this compound, a dataset of analogues with varying substituents and their corresponding measured biological activities would be required.
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are often employed. nih.gov These models generate 3D contour maps that highlight the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties influence activity. Such a study would provide a predictive model to design new, more potent derivatives of this compound for a specific biological target. nih.gov
Table 4: Components of a Typical 3D-QSAR Study
| Component | Description |
| Training Set | A series of structurally related compounds (analogues of this compound) with known biological activity. |
| Molecular Alignment | Superimposing all molecules in the dataset based on a common scaffold. |
| Field Calculation | Calculating steric and electrostatic fields (CoMFA) or similarity indices (CoMSIA) around each molecule. |
| Statistical Analysis | Using Partial Least Squares (PLS) to correlate the calculated fields with biological activity. nih.gov |
| Model Validation | Assessing the predictive power of the model using a test set of compounds not included in the training set. |
| Contour Maps | Visualizing the 3D regions where modifications would enhance or diminish activity. |
In Silico Analysis of Ligand-Target Interactions (e.g., Hydrogen Bonding, Pi-Pi Stacking)
In silico analysis of ligand-target interactions is a cornerstone of computational drug design, providing a virtual snapshot of how a molecule might bind to a biological target, such as a protein or enzyme. This analysis identifies key intermolecular forces, including hydrogen bonds and pi-pi stacking, which are crucial for binding affinity and selectivity.
For a molecule like this compound, one could hypothetically predict the formation of hydrogen bonds involving the pyrimidinone ring's nitrogen and oxygen atoms, which can act as hydrogen bond donors and acceptors. The fused indenone moiety, with its aromatic and planar structure, could participate in pi-pi stacking interactions with aromatic amino acid residues within a target's binding site.
However, without specific molecular docking studies performed on this compound with a defined biological target, any discussion of its interaction profile remains purely speculative. Research on other fused pyrimidine derivatives has demonstrated the importance of these interactions in their biological activities, but these findings cannot be directly extrapolated to this compound without dedicated computational studies. nih.govnih.gov
Prediction of Molecular Dynamics and ADMET Properties (Excluding Toxicity Assessment)
Molecular dynamics (MD) simulations provide a more dynamic picture of ligand-target interactions over time, revealing the stability of the complex and conformational changes that may occur. researchgate.net Such simulations could elucidate the flexibility of the this compound scaffold and the energetic landscape of its binding, offering deeper insights than static docking models.
Furthermore, the prediction of ADMET properties is critical in the early stages of drug development to assess the druglikeness of a compound. Various computational models can predict parameters such as intestinal absorption, blood-brain barrier penetration, metabolic stability, and potential for excretion. For this compound, these predictions would be invaluable in gauging its potential as a therapeutic agent.
While studies on other heterocyclic compounds have successfully used in silico tools to predict ADMET properties, there is no published data available for this compound. johnshopkins.edugjpb.de
Structure Activity Relationship Sar Studies and Biological Target Modulation
Impact of Substituent Variation on Biological Activities
The biological profile of the 1H-indeno[1,2-d]pyrimidin-4(5H)-one scaffold is highly sensitive to the nature and position of various substituents. Modifications to both the aromatic and heterocyclic rings have been shown to significantly modulate the potency and selectivity of these compounds.
Aromatic Ring Substitutions (e.g., Phenyl Ring, Heterocyclic Substituents)
Substitutions on the aromatic rings of the indenopyrimidine core are a key determinant of biological activity. For instance, in the context of human adenosine (B11128) A3 receptor antagonists, the presence of a phenyl ring at the 2-position of the indenopyrimidine system is a common feature. The nature and position of substituents on this phenyl ring play a crucial role in determining the affinity and selectivity of these compounds.
In a series of 2-phenyl-1H-indeno[1,2-d]pyrimidin-4(5H)-one derivatives, it was observed that the presence of electron-withdrawing or electron-donating groups on the phenyl ring, as well as their position (ortho, meta, or para), significantly influenced their antagonist activity at adenosine receptors. For example, certain substitutions can enhance the interaction with the receptor's binding pocket, leading to higher affinity.
Furthermore, the introduction of various heterocyclic substituents in place of the phenyl ring has been explored to modulate the biological effects. The replacement of the phenyl group with other aromatic systems can alter the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.
Heterocyclic Ring Modifications (e.g., Thioxo vs. Oxo, Alkylation)
Modifications to the pyrimidine (B1678525) ring of the this compound scaffold have a profound impact on the biological activity of these compounds. One of the key modifications studied is the replacement of the oxygen atom at the 4-position with a sulfur atom to yield the corresponding 4-thioxo derivatives. This thionation has been shown to be a critical factor in the anticancer activity of these compounds.
For example, a series of 2-aryl-9-bromo-5H-indeno[1,2-d]pyrimidine-4-thiones demonstrated significant cytotoxic activity against various cancer cell lines. The thioxo group is thought to enhance the compound's ability to interact with specific cellular targets, leading to increased potency.
Alkylation at the N5 position of the pyrimidine ring is another important modification. The introduction of an alkyl group at this position can influence the compound's solubility, lipophilicity, and steric profile, which in turn can affect its biological activity. For instance, in some series of indenopyrimidine derivatives, N5-alkylation has been shown to modulate their activity as enzyme inhibitors.
Relationship between Molecular Features and Enzyme Inhibition Selectivity (e.g., MAO-A/B, Kinases)
The this compound scaffold has been identified as a promising framework for the development of selective enzyme inhibitors, particularly for monoamine oxidases (MAO-A and MAO-B) and various kinases. The selectivity of these compounds is intricately linked to specific molecular features.
In the context of MAO inhibition, the substitution pattern on the indenopyrimidine core plays a pivotal role in determining the selectivity for MAO-A over MAO-B, or vice versa. For instance, a study on 2-substituted-5H-indeno[1,2-d]pyrimidin-4-ones revealed that the nature of the substituent at the 2-position could shift the selectivity profile. Certain derivatives exhibit potent and selective inhibition of hMAO-B, which is a key target in the treatment of neurodegenerative diseases.
The table below summarizes the MAO inhibitory activity of selected 2-substituted-5H-indeno[1,2-d]pyrimidin-4-one derivatives.
| Compound | R | hMAO-A IC₅₀ (µM) | hMAO-B IC₅₀ (µM) | Selectivity Index (hMAO-A/hMAO-B) |
| 1a | H | > 10 | 1.21 | > 8.26 |
| 1b | CH₃ | > 10 | 0.89 | > 11.2 |
| 1c | C₂H₅ | > 10 | 0.54 | > 18.5 |
Similarly, for kinase inhibition, specific structural motifs are associated with selectivity. The indenopyrimidine core can act as a hinge-binding motif, and substituents can be designed to interact with specific pockets in the kinase active site, thereby conferring selectivity for one kinase over another. For example, certain derivatives have been developed as selective inhibitors of kinases involved in cell proliferation and survival pathways.
Correlation between Structural Motifs and In Vitro Cytotoxicity Profiles
Several studies have established a clear correlation between the structural motifs of this compound derivatives and their in vitro cytotoxicity against various cancer cell lines. The cytotoxic potential of these compounds is often linked to the presence of specific functional groups and substitution patterns.
For instance, the introduction of a bromine atom at the 9-position of the indeno[1,2-d]pyrimidine scaffold has been shown to enhance cytotoxic activity. Furthermore, as mentioned earlier, the thioxo group at the 4-position is a critical determinant of anticancer efficacy.
The nature of the substituent at the 2-position also plays a significant role. A series of 2-aryl-9-bromo-5H-indeno[1,2-d]pyrimidine-4-thiones exhibited potent cytotoxicity against human leukemia (HL-60), lung cancer (A549), and colon cancer (HCT-116) cell lines. The electronic properties of the substituents on the 2-aryl group were found to modulate the cytotoxic potency.
The table below presents the in vitro cytotoxic activity of selected 2-aryl-9-bromo-5H-indeno[1,2-d]pyrimidine-4-thione derivatives.
| Compound | Ar | HL-60 IC₅₀ (µM) | A549 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) |
| 2a | Phenyl | 1.2 | 2.5 | 3.1 |
| 2b | 4-Chlorophenyl | 0.8 | 1.9 | 2.4 |
| 2c | 4-Methoxyphenyl | 1.5 | 3.2 | 4.0 |
SAR in Adenosine Receptor Antagonism
The this compound scaffold has been extensively explored for the development of adenosine receptor antagonists, particularly for the A3 subtype. The structure-activity relationship in this context is well-defined, with specific structural features being crucial for high affinity and selectivity.
The general pharmacophore for A3 adenosine receptor antagonists based on this scaffold includes a 2-aryl group, a 4-oxo function, and a small alkyl substituent at the 5-position. The nature of the substituent on the 2-phenyl ring is a key determinant of potency. For example, small, electron-withdrawing groups at the para position of the 2-phenyl ring are often favored for high affinity.
Furthermore, the presence of a substituent at the 9-position of the indeno[1,2-d]pyrimidine core can also influence the antagonist activity. The exploration of various substituents at this position has led to the identification of compounds with improved pharmacokinetic and pharmacodynamic properties.
The table below summarizes the A3 adenosine receptor binding affinity of selected 2-phenyl-1H-indeno[1,2-d]pyrimidin-4(5H)-one derivatives.
| Compound | R (at 2-phenyl) | R' (at N5) | hA3 Ki (nM) |
| 3a | H | H | 150 |
| 3b | 4-Cl | H | 25 |
| 3c | 4-Cl | CH₃ | 10 |
In Vitro Biological Activity and Mechanistic Insights
Antimicrobial Activity Studies
The pyrimidine (B1678525) core is a constituent of various natural and synthetic compounds that exhibit a wide range of biological activities, including antimicrobial effects. Research into fused pyrimidine systems has revealed potential for the development of novel antibacterial and antifungal agents.
Antibacterial Activity
While the broader class of pyrimidine derivatives has been extensively studied for antibacterial properties, specific data on the antibacterial activity of 1H-Indeno[1,2-d]pyrimidin-4(5H)-one and its direct derivatives are not extensively available in the public domain. However, studies on related fused pyrimidine structures, such as thieno[2,3-d]pyrimidine (B153573) derivatives, have shown activity against both Gram-positive and Gram-negative bacteria. For instance, certain thieno[2,3-d]pyrimidinedione derivatives have demonstrated potent activity against multidrug-resistant Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). nih.gov This suggests that the indenopyrimidine scaffold may also possess antibacterial potential, though specific studies are required to confirm this.
Antifungal Activity
Similar to the antibacterial aspect, dedicated studies on the antifungal properties of this compound derivatives are limited. Research on other pyrimidine-containing heterocyclic systems has indicated potential antifungal action. For example, certain pyrimidine derivatives have been synthesized and shown to possess antifungal activity against various fungal strains. alliedacademies.org The structural analogy of indenopyrimidines to these active compounds suggests a potential for antifungal efficacy, which warrants further investigation.
Anticancer Activity in Cell Lines
The investigation of this compound derivatives as potential anticancer agents has yielded more specific results, with several studies exploring their cytotoxic effects against various human cancer cell lines.
Screening against Human Cancer Cell Lines (e.g., HepG2, MCF7, HT29, MDA-MB-231)
Derivatives of the 1H-indeno[1,2-d]pyrimidine scaffold have been synthesized and evaluated for their in vitro anticancer activity. Notably, a series of tricyclic 4-substituted-2-yl)-2-thioxo-3,4-dihydro-1H-indeno[1,2-d]pyrimidin-5(2H)-one derivatives were assessed for their cytotoxic effects against the human breast cancer cell line (MCF-7). The screening of these compounds indicated that several derivatives exhibit interesting cytotoxic activities.
While specific screening data for this compound derivatives against HepG2 (liver cancer), HT29 (colon cancer), and MDA-MB-231 (breast cancer) cell lines are not as readily available, the activity observed against MCF-7 cells suggests a potential for broader anticancer effects that merits further investigation across a wider panel of cancer cell lines.
Assessment of Growth Inhibitory Activity (e.g., IC₅₀ values in specific cell lines)
The growth inhibitory activity of several 2-thioxo-3,4-dihydro-1H-indeno[1,2-d]pyrimidin-5(2H)-one derivatives has been quantified against the MCF-7 human breast cancer cell line, with IC₅₀ values determined. The IC₅₀ value represents the concentration of a compound required to inhibit the growth of 50% of the cell population.
In one study, several synthesized compounds showed cytotoxic activities that were comparable to or even better than the reference drug, Doxorubicin, which had an IC₅₀ value of 32.00 µM in the same study. For instance, compounds designated as 8 , 5 , 7 , and 4 in the study demonstrated IC₅₀ values of 10.25 µM, 23.48 µM, 27.51 µM, and 28.85 µM, respectively, indicating potent to moderate growth inhibitory effects. Another compound, 9 , showed activity nearly as potent as Doxorubicin with an IC₅₀ of 33.55 µM.
Table 1: Growth Inhibitory Activity (IC₅₀) of 2-thioxo-3,4-dihydro-1H-indeno[1,2-d]pyrimidin-5(2H)-one Derivatives against MCF-7 Cell Line
| Compound | IC₅₀ (µM) |
| 4 | 28.85 |
| 5 | 23.48 |
| 6 | Moderate Activity |
| 7 | 27.51 |
| 8 | 10.25 |
| 9 | 33.55 |
| Doxorubicin (Reference) | 32.00 |
Investigation of Cell Viability and Apoptosis Markers (e.g., Caspase-3 activation)
Apoptosis, or programmed cell death, is a crucial mechanism by which many anticancer agents exert their effects. A key event in the apoptotic cascade is the activation of a family of cysteine proteases known as caspases, with caspase-3 being a principal executioner caspase. The activation of caspase-3 leads to the cleavage of various cellular substrates, ultimately resulting in the dismantling of the cell. nih.gov
While the direct investigation of caspase-3 activation by this compound derivatives is not extensively documented, the induction of apoptosis is a common mechanism for related heterocyclic compounds with anticancer activity. The observed cytotoxic effects of the indenopyrimidine derivatives against cancer cell lines strongly suggest that the induction of apoptosis could be a contributing factor to their mechanism of action. Further studies are needed to specifically measure the activation of caspase-3 and other apoptotic markers in response to treatment with these compounds to elucidate their precise molecular pathways.
Enzyme Inhibition Studies
The ability of small molecules to selectively inhibit enzymes is a cornerstone of drug discovery. Research into derivatives of the 1H-Indeno[1,2-d]pyrimidine scaffold has revealed potential inhibitory activity against several key enzyme families.
Kinase Inhibition
Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. While direct data for this compound is limited, studies on related pyrimidine structures highlight the potential of this chemical class as kinase inhibitors.
Notably, substituted pyrimidines have been developed as potent inhibitors of the cdc2-like (Clk) and dual-specificity tyrosine-regulated kinase (Dyrk) families. nih.gov Some of these compounds exhibit low-nanomolar inhibitory activity against Clk1, Clk2, Clk4, Dyrk1A, and Dyrk1B. nih.gov Furthermore, a patent for tricyclic pyrimidine derivatives claims their utility as inhibitors of DYRK1A and DYRK1B for potential therapeutic applications in Alzheimer's disease and Down's Syndrome. nih.gov Although these compounds are not direct derivatives of this compound, their activity suggests that the broader pyrimidine scaffold is a viable starting point for designing inhibitors of these kinases.
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of neurotransmitters. A study on condensed pyridazines and pyrimidines revealed that while indeno[1,2-c]pyridazin-5-one derivatives (an isomer of the scaffold of interest) were selective inhibitors of MAO-B, other pyrimidine derivatives acted as selective and reversible inhibitors of MAO-A. nih.gov This suggests that the indenopyrimidine core could potentially exhibit inhibitory activity against MAO enzymes, though specific data for the this compound isomer is needed for confirmation.
Receptor Modulation Studies
The interaction of small molecules with cellular receptors is a key mechanism for modulating physiological responses. Investigations into pyrimidine-containing scaffolds have shown potential for interaction with adenosine (B11128) receptors.
Derivatives of pyrazolo[3,4-d]pyrimidine and thieno[2,3-d]pyrimidine have been identified as modulators of adenosine A1 and A2A receptors. nih.govnih.gov For instance, certain thieno[2,3-d]pyrimidine derivatives displayed selective binding affinity for the human A2A adenosine receptor. nih.gov While these scaffolds differ from this compound, the findings indicate that pyrimidine-based compounds can be tailored to interact with this class of receptors.
Specific studies evaluating the direct modulation of adenosine A₁/A₂A receptors by this compound were not found in the surveyed literature.
Molecular Mechanisms of Action
Understanding the precise molecular mechanisms by which a compound exerts its effects is crucial for its development as a therapeutic agent.
One study on a novel indeno[1,2-b]pyridinone derivative, which has a different heterocyclic core but shares the indanone moiety, identified it as a DNA intercalative human topoisomerase IIα catalytic inhibitor. nih.gov This mechanism involves the insertion of the molecule between the base pairs of DNA, thereby interfering with DNA replication and transcription. While this finding is for a structurally related but distinct compound, it opens an avenue for investigating whether this compound or its derivatives might exhibit similar DNA synthesis inhibition properties.
Direct evidence for DNA synthesis inhibition by this compound is not currently available in the scientific literature.
Future Research Directions and Outlook for Indenopyrimidine Derivatives
Exploration of Novel Synthetic Methodologies for Chemical Diversity
The generation of diverse chemical libraries is fundamental to the discovery of new therapeutic agents. mdpi.com Future research in the field of indenopyrimidine chemistry will heavily focus on the development of novel and efficient synthetic strategies to expand the accessible chemical space. Key areas of exploration include:
Multicomponent Reactions (MCRs): MCRs are highly valued in organic synthesis for their ability to construct complex molecules from simple starting materials in a single step. bohrium.com The development of new MCRs for indenopyrimidine synthesis will continue to be a priority. For instance, one-pot, three-component reactions involving substituted benzaldehydes, indane-1,3-dione, and guanidinium (B1211019) hydrochloride have been shown to be an efficient method for producing indenopyrimidine derivatives. bohrium.commdpi.comsemanticscholar.org Future work will likely involve the exploration of novel catalysts, such as recyclable systems like silver loaded on zirconia (Ag2O/ZrO2), to create greener and more efficient synthetic protocols. bohrium.commdpi.comsemanticscholar.org
Diversity-Oriented Synthesis (DOS): DOS strategies aim to generate libraries of structurally diverse and complex small molecules. dovepress.com Applying DOS principles to the indenopyrimidine scaffold will enable the creation of a wide range of analogs with varied three-dimensional shapes and substitution patterns. This can be achieved by employing divergent reaction pathways from a common intermediate or by using a variety of building blocks in established synthetic routes. dovepress.comnih.gov
Catalyst Development: The discovery of new catalysts is crucial for developing novel synthetic transformations. Research into catalysts like tribromomelamine (TBM) for the one-pot synthesis of related indenopyridine derivatives has shown promise for achieving high yields under mild conditions. bohrium.comtandfonline.com Similar catalyst development for indenopyrimidine synthesis will be a key focus. The use of nano-catalysts, such as Nano CeO2/ZnO, is also an emerging area that could offer advantages in terms of efficiency and recyclability. echemcom.com
| Synthetic Methodology | Key Features | Potential Advantages |
| Multicomponent Reactions (MCRs) | One-pot synthesis from three or more starting materials. bohrium.com | High efficiency, atom economy, and rapid generation of molecular diversity. bohrium.comechemcom.com |
| Diversity-Oriented Synthesis (DOS) | Systematic generation of structurally diverse compound libraries. dovepress.com | Exploration of novel chemical space and identification of new biological activities. dovepress.com |
| Novel Catalyst Systems | Use of innovative catalysts like recyclable Ag2O/ZrO2 and tribromomelamine. bohrium.comtandfonline.com | Greener reaction conditions, higher yields, and shorter reaction times. bohrium.commdpi.comtandfonline.com |
Advanced Derivatization for Enhanced Biological Profiles
The biological activity of a scaffold is highly dependent on the nature and position of its substituents. Advanced derivatization of the indenopyrimidine core is a key strategy for enhancing its biological profile and developing compounds with improved potency and selectivity. Structure-activity relationship (SAR) studies are instrumental in guiding these derivatization efforts. nih.gov
Future research will focus on the systematic modification of the indenopyrimidine scaffold to probe its interactions with biological targets. For example, in the context of kinase inhibitors, the addition of specific functional groups can significantly impact binding affinity and selectivity. nih.gov SAR studies on related pyrimidine-sulfonamide scaffolds have identified key chemical fingerprints that are crucial for inhibitory activity against targets like BRAF V600E. nih.gov Similar detailed SAR studies on indenopyrimidine derivatives will be essential for their development as therapeutic agents. The synthesis and evaluation of a series of analogs with systematic variations in their substituents will allow for the identification of key structural features that govern biological activity. nih.govmdpi.comnih.gov
Integration of Advanced Computational Approaches for Drug Discovery
Computational methods are now integral to the drug discovery process, enabling the rapid screening of large compound libraries and providing insights into ligand-protein interactions. researchgate.net The application of advanced computational approaches to the indenopyrimidine scaffold will accelerate the identification and optimization of lead compounds.
Molecular Docking and Virtual Screening: These techniques are used to predict the binding orientation and affinity of small molecules to a biological target. nih.govyoutube.comyoutube.comnrfhh.comyoutube.com Virtual screening of large databases of compounds against a specific target can identify potential indenopyrimidine-based hits. For example, in silico screening has been used to identify small molecules that bind to the G-quadruplex structure in the promoter region of the c-MYC oncogene, a potential target for anticancer drugs. acs.orgnih.gov Similar approaches can be applied to identify indenopyrimidine derivatives that target other disease-relevant proteins.
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models can be used to predict the activity of newly designed indenopyrimidine derivatives and to guide their optimization. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time, offering insights into the stability of the interaction and the role of individual amino acid residues. nih.gov
| Computational Approach | Application in Indenopyrimidine Drug Discovery |
| Molecular Docking | Predicting the binding mode and affinity of indenopyrimidine derivatives to their biological targets. researchgate.netacs.org |
| Virtual Screening | Rapidly identifying potential indenopyrimidine-based hits from large compound libraries. nih.govnih.gov |
| QSAR | Guiding the optimization of lead compounds by predicting the activity of new derivatives. nih.govnih.gov |
| Molecular Dynamics | Understanding the dynamic stability and key interactions of indenopyrimidine-target complexes. researchgate.net |
Identification of New Biological Targets and Therapeutic Applications
While indenopyrimidine derivatives have shown promise as anticancer agents, future research will aim to identify new biological targets and expand their therapeutic applications. gsconlinepress.comjacsdirectory.comresearchgate.net The structural similarity of the pyrimidine (B1678525) core to the purine (B94841) bases found in nucleic acids suggests that these compounds may interact with a wide range of biological targets. jacsdirectory.comrjptonline.org
Potential new therapeutic areas for indenopyrimidine derivatives include:
Neurodegenerative Diseases: Some fused pyrimidine derivatives have been investigated for their potential in treating neurodegenerative disorders. The adenosine (B11128) A2A receptor, a target in Parkinson's disease, has been explored for indenopyrimidine-based antagonists. organicdivision.org
Inflammatory Diseases: Certain pyrimidine derivatives have demonstrated anti-inflammatory properties. rsc.org Future studies could explore the potential of indenopyrimidines as inhibitors of key inflammatory mediators like iNOS and COX-2. rsc.org
Infectious Diseases: The pyrimidine scaffold is present in a number of antimicrobial and antiviral drugs. jacsdirectory.com The exploration of indenopyrimidine derivatives for activity against various pathogens is a promising area for future research.
Synergistic Approaches with Other Pharmacophores
The combination of two or more pharmacophoric units into a single hybrid molecule is an emerging strategy in drug design to achieve synergistic effects, enhanced potency, or a dual mode of action. mdpi.comnih.govresearchgate.net Future research will likely explore the development of indenopyrimidine-based hybrid molecules.
This approach involves covalently linking the indenopyrimidine scaffold to other known pharmacophores. For example, combining the indenopyrimidine core with a pharmacophore known to target a different binding site on the same protein or a component of a different signaling pathway could lead to enhanced efficacy. mdpi.com The synergistic effects of plant-derived compounds with conventional chemotherapeutic agents have been observed, and similar principles could be applied to the design of indenopyrimidine hybrids. nih.gov
Broader Impact of Indenopyrimidine Scaffold in Medicinal Chemistry
The indenopyrimidine scaffold represents a "privileged structure" in medicinal chemistry, meaning that it is capable of binding to multiple biological targets with high affinity. nih.gov This versatility makes it a valuable starting point for the development of new drugs for a wide range of diseases. The ongoing exploration of novel synthetic methods, advanced derivatization strategies, and new biological targets will continue to expand the therapeutic potential of this important class of compounds. The insights gained from research on indenopyrimidines will not only lead to the development of new drug candidates but will also contribute to a deeper understanding of the principles of molecular recognition and drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
